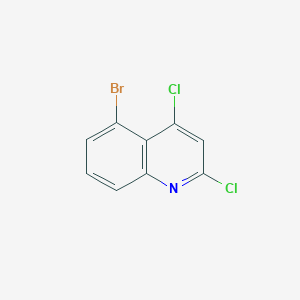

5-Bromo-2,4-dichloroquinoline

Description

BenchChem offers high-quality 5-Bromo-2,4-dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,4-dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHIIQIZBOVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308366 | |

| Record name | 5-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406204-91-9 | |

| Record name | 5-Bromo-2,4-dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406204-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2,4-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Novel Compound Utilization

5-Bromo-2,4-dichloroquinoline is a halogenated quinoline derivative with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromo and chloro substituents on the quinoline core, offers versatile reaction sites for the construction of complex molecular architectures. However, as with many highly functionalized intermediates, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-2,4-dichloroquinoline, drawing upon data from structurally similar compounds to establish a framework for safe laboratory practices.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the limited availability of specific toxicological data for 5-Bromo-2,4-dichloroquinoline, a conservative approach based on the hazard profiles of analogous compounds is essential. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the closely related isomer, 5-Bromo-1,3-dichloroisoquinoline, provides a strong foundation for risk assessment.

Anticipated Hazards:

-

Acute Toxicity (Oral): Expected to be harmful if swallowed.

-

Skin Corrosion/Irritation: Likely to cause skin irritation upon direct contact.

-

Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation if inhaled.

The presence of multiple halogen substituents on the aromatic quinoline ring system suggests that this compound should be handled with the same level of caution as other halogenated aromatic hydrocarbons, which are known for their potential to cause skin and respiratory irritation.

Physicochemical Properties (Predicted and Inferred)

A summary of key physical and chemical properties, inferred from related compounds, is presented below.

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C₉H₄BrCl₂N | - |

| Molecular Weight | 276.94 g/mol | Based on 5-Bromo-1,3-dichloroisoquinoline |

| Appearance | Likely a solid at room temperature | Based on similar halogenated quinolines and isoquinolines |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | General recommendation for halogenated organic compounds |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety necessitates a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 5-Bromo-2,4-dichloroquinoline, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE): Essential for Direct Handling

The following PPE is mandatory when working with 5-Bromo-2,4-dichloroquinoline:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger scale operations or when there is a significant splash hazard. | To protect against eye irritation from dust particles or splashes. |

| Hand Protection | Nitrile gloves. Gloves should be inspected for integrity before use and changed immediately if contaminated. | To prevent skin contact and potential irritation. |

| Skin and Body Protection | A laboratory coat with long sleeves. | To protect skin and clothing from contamination. |

| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for aerosolization outside of a fume hood, a respirator may be necessary. | To prevent respiratory tract irritation. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing exposure risks and maintaining the stability of the compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Grounding: When transferring large quantities of the solid, consider grounding equipment to prevent static discharge.

-

Inert Atmosphere: While not explicitly stated for this compound, consider handling under an inert atmosphere (e.g., argon or nitrogen) for reactions sensitive to air or moisture, which is a good practice for many halogenated compounds.

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous reactions. While specific incompatibility data is not available, this is a general precaution for halogenated organic compounds.

Emergency Procedures: Preparedness and Response

Rapid and appropriate responses to spills, exposures, or fires are critical.

Accidental Release Measures

The following workflow should be followed in the event of a spill:

Caption: Workflow for responding to an accidental spill.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting and Decomposition Hazards

While not highly flammable, 5-Bromo-2,4-dichloroquinoline can combust at high temperatures.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing 5-Bromo-2,4-dichloroquinoline must be treated as hazardous waste.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations.

-

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical entities like 5-Bromo-2,4-dichloroquinoline is predicated on a foundational commitment to safety. By understanding the potential hazards through analog data, implementing robust engineering controls and consistent use of personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can confidently and safely explore the synthetic utility of this valuable compound. This guide serves as a technical framework to support a proactive safety culture in the laboratory.

References

-

PubChem. 5-Bromo-1,3-dichloroisoquinoline. National Center for Biotechnology Information. [Link]

-

Meng, W. et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. [Link]

-

Kimmel, R., Nečas, M., & Vícha, R. (2010). 2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1439. [Link]

- Carl ROTH. (2021).

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2,4-dichloroquinoline

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds and hydrophobic interactions make it an ideal framework for designing molecules that can fit into the ATP-binding pockets of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[4][5] Several FDA-approved kinase inhibitors, such as bosutinib and lapatinib, feature the quinoline or the related quinazoline core, underscoring the scaffold's clinical significance.[6]

5-Bromo-2,4-dichloroquinoline is a versatile starting material for the synthesis of a diverse library of polysubstituted quinoline-based kinase inhibitors. The differential reactivity of its three halogen substituents—the chloro groups at the C2 and C4 positions and the bromo group at the C5 position—allows for a stepwise and regioselective functionalization. This strategic approach enables the systematic introduction of various pharmacophoric elements to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging 5-Bromo-2,4-dichloroquinoline in the development of potent kinase inhibitors. We will explore the chemical principles behind the selective functionalization of this scaffold and provide step-by-step experimental procedures for key transformations.

Strategic Synthesis of 2,4,5-Trisubstituted Quinoline Kinase Inhibitors

The synthetic utility of 5-Bromo-2,4-dichloroquinoline lies in the distinct reactivity of its halogen atoms. The chloro groups at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the bromo group at C5 is primarily amenable to cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which allows for selective reactions at the C5-Br bond in the presence of the C-Cl bonds under appropriate conditions.[7]

Furthermore, the electronic environment of the quinoline ring dictates the relative reactivity of the two chloro substituents. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[8] This inherent reactivity can be exploited for selective substitution. However, in some palladium-catalyzed reactions, such as the Sonogashira coupling, the C2 position can be more reactive due to the coordinating effect of the adjacent nitrogen atom.[9]

Our proposed synthetic strategy, outlined below, leverages this differential reactivity to sequentially introduce functionalities at the C4, C2, and C5 positions to construct a 2-amino-4-anilino-5-arylquinoline scaffold, a common motif in kinase inhibitors.

Caption: Proposed synthetic workflow for kinase inhibitors.

Experimental Protocols

PART 1: Selective Functionalization of the C4 Position via Nucleophilic Aromatic Substitution

The greater electrophilicity of the C4 position allows for a selective reaction with a nucleophile, such as a substituted aniline, while leaving the C2-chloro and C5-bromo positions intact.

Protocol 1: Synthesis of 5-Bromo-2-chloro-4-(substituted-anilino)quinoline (Intermediate 1)

This protocol describes the synthesis of a key intermediate where a substituted aniline is introduced at the C4 position.

Materials:

-

5-Bromo-2,4-dichloroquinoline

-

Substituted Aniline (e.g., 4-methoxyaniline)

-

Ethanol (or other suitable solvent like isopropanol or DMF)

-

Hydrochloric acid (optional, for salt formation and purification)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-Bromo-2,4-dichloroquinoline (1.0 eq) in ethanol (10 mL per mmol of starting material), add the substituted aniline (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure 5-Bromo-2-chloro-4-(substituted-anilino)quinoline.

Causality behind Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for SNAr reactions of this type. Its polarity helps to dissolve the reactants and facilitate the reaction.

-

Stoichiometry: A slight excess of the aniline is used to ensure complete consumption of the starting dichloroquinoline.

-

Workup: The aqueous workup with sodium bicarbonate is to neutralize any excess acid and remove any water-soluble byproducts.

PART 2: Functionalization of the C2 Position via Buchwald-Hartwig Amination

With the C4 position occupied, the C2-chloro group can be selectively substituted using a palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly versatile for forming C-N bonds.

Protocol 2: Synthesis of N-aryl-5-bromo-N'-aryl-quinoline-2,4-diamine (Intermediate 2)

This protocol details the introduction of a second amino group at the C2 position.

Materials:

-

5-Bromo-2-chloro-4-(substituted-anilino)quinoline (Intermediate 1)

-

Amine (e.g., morpholine or another substituted aniline)

-

Palladium(II) acetate (Pd(OAc)2) or a pre-catalyst like a palladacycle

-

Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

-

Strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3))

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine 5-Bromo-2-chloro-4-(substituted-anilino)quinoline (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Add the base (e.g., NaOtBu, 1.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 8-24 hours).[9]

-

Cool the reaction to room temperature and partition the mixture between ethyl acetate and water.[9]

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the residue by flash column chromatography to yield the desired 2,4-diamino-5-bromoquinoline derivative.

Causality behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.[10]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

-

Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.

PART 3: Functionalization of the C5 Position via Suzuki Coupling

The final step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C5 position, utilizing the bromo substituent.

Protocol 3: Synthesis of the 2,4,5-Trisubstituted Quinoline Kinase Inhibitor

This protocol describes the final diversification step at the C5 position.

Materials:

-

N-aryl-5-bromo-N'-aryl-quinoline-2,4-diamine (Intermediate 2)

-

Aryl or heteroaryl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh3)4 or a combination of a Pd(II) source and a phosphine ligand)

-

Base (e.g., sodium carbonate (Na2CO3) or potassium carbonate (K2CO3))

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, dissolve N-aryl-5-bromo-N'-aryl-quinoline-2,4-diamine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0 eq) in the chosen solvent system.

-

Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst (1-5 mol%) under a positive pressure of the inert gas.[11]

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.[11]

-

Upon completion, cool the reaction to room temperature.[11]

-

Dilute the mixture with ethyl acetate and wash with water and brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 2,4,5-trisubstituted quinoline.

Causality behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

-

Base: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Caption: Key components of the experimental workflow.

Data Presentation: Representative Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line(s) |

| 4-Anilinoquinoline Derivatives | EGFR | 3 - 42.52 | A549, HepG2, MCF-7, PC-3, DLD1 |

| 4-Anilinoquinoline Derivatives | c-Met | 0.6 - 19 | HT-29, MKN-45, A549, U87 MG |

| 4,6-Disubstituted Quinoline Derivatives | NAK family kinases (e.g., GAK) | Varies | Ewing Sarcoma cell lines |

| 4-Anilinoquinazoline Analogues | EGFR, HER2 | Varies | Multiple cancer cell lines |

Note: The IC50 values are highly dependent on the specific substituents on the quinoline core and the assay conditions used.[4][6][12]

Conclusion and Future Directions

5-Bromo-2,4-dichloroquinoline is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The ability to selectively and sequentially functionalize the C2, C4, and C5 positions through a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a powerful platform for generating diverse chemical libraries. The protocols outlined in this guide offer a robust and logical framework for researchers in drug discovery to explore the chemical space around the quinoline scaffold.

Future work should focus on expanding the variety of building blocks used in each synthetic step to generate novel chemical entities. Furthermore, the synthesized compounds should be screened against a broad panel of kinases to identify their primary targets and assess their selectivity profiles. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of these quinoline-based kinase inhibitors, ultimately leading to the development of new and effective therapeutic agents.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

- Beilstein Journals. (2011). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry.

- National Institutes of Health. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- Royal Society of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (2013).

- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.

- National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Journal of Medicinal Chemistry.

- Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Polyhalogenated Quinoline Reactions.

- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.

- National Institutes of Health. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research.

- Google Patents. (2011).

- National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry.

- ResearchGate. (2015).

- PubMed. (2021). Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. Bioorganic Chemistry.

- National Institutes of Health. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie.

- PubChem. (n.d.). Lapatinib.

- Hilaris Publisher. (2015).

- MDPI. (2018). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules.

- TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.

- RosDok. (2018).

- ResearchGate. (2025). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.

- YouTube. (2021). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Google Patents. (2011). A new process for the preparation of lapatinib and its pharmaceutically acceptable salts. WO2011039759A1.

- Google Patents. (2009).

- Semantic Scholar. (2018).

- SciELO. (2021). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.

- PubMed Central. (2020).

- ResearchGate. (2016). ChemInform Abstract: Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines.

- Beilstein Journals. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- ResearchGate. (2025).

- YouTube. (2019). Buchwald-Hartwig coupling.

- Semantic Scholar. (2018).

- Journal of Pharmaceutical Research International. (2021). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.

- MDPI. (2021).

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Preparation of 4-Aminoquinoline Derivatives from 5-Bromo-2,4-dichloroquinoline: An Application and Protocol Guide

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1][2] This privileged scaffold is a versatile platform for the development of therapeutic agents targeting a wide array of diseases, including cancer, viral infections, and inflammatory disorders.[1][2] The biological activity of these compounds is intricately linked to the nature and position of substituents on the quinoline ring system. The strategic introduction of an amino group at the C4 position is a critical step in the synthesis of a vast library of bioactive molecules. This guide provides a detailed exploration of the synthetic pathways for the preparation of 4-aminoquinoline derivatives, with a specific focus on the versatile starting material, 5-Bromo-2,4-dichloroquinoline. This trifunctionalized scaffold offers multiple handles for selective chemical modifications, making it an invaluable building block for drug discovery and development.

This comprehensive guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for the successful synthesis of 4-amino-5-bromo-2-chloroquinoline derivatives. We will explore two primary and powerful synthetic strategies: traditional Nucleophilic Aromatic Substitution (SNAr) and the more modern Palladium-Catalyzed Buchwald-Hartwig Amination.

Strategic Approaches to the Amination of 5-Bromo-2,4-dichloroquinoline

The synthesis of 4-amino-5-bromo-2-chloroquinolines from 5-Bromo-2,4-dichloroquinoline hinges on the selective reaction of an amine at the C4 position, leaving the C2-chloro and C5-bromo substituents intact for potential subsequent functionalization. The inherent electronic properties of the dichloroquinoline system, augmented by the bromo substituent, play a crucial role in directing this regioselectivity.

I. Nucleophilic Aromatic Substitution (SNAr): A Classic and Direct Approach

The direct displacement of a halide by a nucleophile from an aromatic ring, or SNAr, is a fundamental reaction in heterocyclic chemistry. In the context of 2,4-dichloroquinolines, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This regioselectivity is attributed to the greater ability of the nitrogen atom in the quinoline ring to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4.

Mechanism of SNAr at the C4 Position:

The reaction proceeds through a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the 4-aminoquinoline product.

Caption: SNAr mechanism for C4 amination.

Experimental Protocol: General Procedure for SNAr Amination

This protocol is adapted from established procedures for the amination of related chloroquinolines.[1]

Materials and Equipment:

-

5-Bromo-2,4-dichloroquinoline

-

Primary or secondary amine (2-3 equivalents)

-

Anhydrous solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or neat)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask, add 5-Bromo-2,4-dichloroquinoline (1.0 eq).

-

Add the desired amine (2.0-3.0 eq).

-

If using a solvent, add the anhydrous solvent to the flask. The reaction can also be run neat (without solvent).

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to a temperature between 80 °C and 130 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and the solvent used.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.

-

If the reaction was run neat, dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Representative SNAr Conditions and Outcomes

| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |

| Butylamine | Neat | 120-130 | 6 | Good | [1] |

| Ethane-1,2-diamine | Neat | 80 → 130 | 8 | Good | [1] |

| N,N-dimethylethane-1,2-diamine | Neat | 120-130 | 6-8 | Good | [1] |

Causality Behind Experimental Choices:

-

Excess Amine: Using an excess of the amine serves a dual purpose: it drives the reaction to completion and can also act as a base to neutralize the HCl generated during the reaction.

-

Solvent Choice: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Polar aprotic solvents like DMF can accelerate SNAr reactions, while alcohols are also commonly used. Running the reaction neat is often effective and simplifies workup.

-

Temperature: Higher temperatures are generally required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions, including substitution at the C2 position.

II. Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile and Milder Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[3] It often proceeds under milder conditions than traditional SNAr reactions and exhibits a broad substrate scope. For the amination of 5-Bromo-2,4-dichloroquinoline, the Buchwald-Hartwig reaction offers an excellent alternative, particularly for less nucleophilic amines.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at the C4 position of the quinoline to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired 4-aminoquinoline product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Caption: Buchwald-Hartwig amination cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the palladium-catalyzed amination of dichloroquinolines.[3]

Materials and Equipment:

-

5-Bromo-2,4-dichloroquinoline

-

Primary or secondary amine (1.2-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Celite for filtration

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).

-

Add 5-Bromo-2,4-dichloroquinoline (1.0 eq) and the amine (1.2-1.5 eq).

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Conditions and Outcomes

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 100 | Good to Excellent | [3] |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | Good to Excellent | [4] |

| Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 100 | Good to Excellent | [5] |

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precatalyst and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps. The optimal ligand often needs to be determined empirically for a specific substrate.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice, but other bases like potassium phosphate or cesium carbonate can be effective, especially for sensitive substrates.

-

Anhydrous and Degassed Conditions: The palladium catalyst is sensitive to oxygen and moisture, which can lead to catalyst deactivation. Therefore, it is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the reaction.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficient temperature- Inappropriate solvent or base | - Use a fresh batch of palladium precatalyst and ligand.- Screen different catalyst/ligand combinations.- Increase the reaction temperature in increments.- Try a different solvent or a stronger base. |

| Formation of side products (e.g., di-substituted product) | - High reaction temperature or prolonged reaction time- High catalyst loading | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Reduce the catalyst loading. |

| Hydrolysis of the starting material | - Presence of water in the reaction mixture | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under a strict inert atmosphere. |

Troubleshooting Workflow:

Caption: A systematic approach to troubleshooting.

Conclusion

The preparation of 4-aminoquinoline derivatives from 5-Bromo-2,4-dichloroquinoline is a readily achievable transformation that opens the door to a diverse range of potentially bioactive molecules. Both Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination offer reliable and high-yielding routes to the desired products. The choice of method will depend on the specific amine nucleophile, the desired reaction conditions, and the available resources. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs.

References

-

Dutta, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(16), 5259-5263. Available at: [Link]

-

da Silva, A. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

-

Romero, M., & Delgado, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1387635. Available at: [Link]

-

de Souza, M. V. N., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

-

Oppel, A., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Tetrahedron, 69(16), 3447-3455. Available at: [Link]

-

Parsons, C. D., et al. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development. Available at: [Link]

-

Rai, R., et al. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Kumar, A., et al. (2022). Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. Molecules, 27(24), 8993. Available at: [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197-14210. Available at: [Link]

-

Oppel, A., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Tetrahedron, 69(16), 3447-3455. Available at: [Link]

-

da Silva, A. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

-

Romero, M., & Delgado, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1387635. Available at: [Link]

-

Singh, P., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 250, 115201. Available at: [Link]

-

Reddy, T. S., et al. (2020). Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita-Baylis-Hillman Alcohols. ChemistrySelect, 5(42), 13598-13602. Available at: [Link]

-

González-del-Val, L., et al. (2022). Analogues of 2-amino-5-(chloro/bromo)pyridine selected after assaying... RSC Medicinal Chemistry, 13(5), 606-616. Available at: [Link]

-

Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13831-13839. Available at: [Link]

-

Buchwald, S. L., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 143(33), 13185-13193. Available at: [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. figshare.le.ac.uk [figshare.le.ac.uk]

- 5. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Strategic Functionalization of the Quinoline Core Using 5-Bromo-2,4-dichloroquinoline

Introduction: The Quinoline Scaffold and the Versatility of 5-Bromo-2,4-dichloroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including roles as anticancer, antimalarial, and anti-inflammatory agents.[3][4][5] A significant focus in modern drug discovery is the development of kinase inhibitors, and functionalized quinolines have emerged as a pivotal class of compounds in this area.[6][7][8] The ability to precisely modify the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets, thereby enhancing efficacy and selectivity.[9]

5-Bromo-2,4-dichloroquinoline is a highly versatile and powerful building block for the synthesis of complex quinoline derivatives. Its three distinct halogen-substituted positions (C2-Cl, C4-Cl, and C5-Br) offer a platform for sequential and regioselective functionalization. This allows for the introduction of a variety of substituents in a controlled manner, making it an invaluable tool for constructing diverse chemical libraries for drug discovery and materials science research. This guide provides an in-depth exploration of the reactivity of 5-bromo-2,4-dichloroquinoline and detailed protocols for its strategic functionalization.

Understanding the Reactivity Landscape of 5-Bromo-2,4-dichloroquinoline

The key to the strategic functionalization of 5-bromo-2,4-dichloroquinoline lies in the differential reactivity of its three halogen substituents. This reactivity is governed by both the nature of the halogen and its position on the quinoline ring.

-

C-Br vs. C-Cl Bonds in Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the general order of reactivity for carbon-halogen bond activation is C-I > C-Br > C-Cl.[10] Consequently, the C5-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C2-Cl and C4-Cl bonds. This difference in reactivity allows for the selective functionalization of the C5 position under carefully controlled, milder reaction conditions.

-

Reactivity of C2-Cl vs. C4-Cl: The electronic properties of the quinoline ring play a crucial role in differentiating the reactivity of the two chloro substituents. The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack and oxidative addition. Due to the proximity and influence of the electronegative nitrogen atom, the C2 position is generally more reactive than the C4 position in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[11][12][13]

This hierarchy of reactivity (C5-Br > C2-Cl > C4-Cl) provides a roadmap for the sequential and regioselective derivatization of the 5-bromo-2,4-dichloroquinoline core.

Strategic Functionalization Pathways

The differential reactivity of the halogen substituents enables a stepwise approach to the synthesis of trisubstituted quinolines. A general workflow would involve the initial functionalization of the most reactive C5-Br bond, followed by reaction at the C2-Cl position, and finally, substitution at the C4-Cl position under more forcing conditions.

Sources

- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on 5-Bromo-2,4-dichloroquinoline

Welcome to the technical support center for synthetic strategies involving 5-Bromo-2,4-dichloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of nucleophilic substitution on this versatile heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing field-proven insights and evidence-based protocols to enhance your experimental success.

Section 1: Troubleshooting Guide

This section is formatted to address specific experimental issues you might encounter. Each problem is followed by a diagnostic workflow and recommended solutions grounded in established chemical principles.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction with 5-Bromo-2,4-dichloroquinoline and a nucleophile, but TLC or LC-MS analysis shows predominantly unreacted starting material.

Possible Causes & Solutions:

-

Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient quinoline ring under the current conditions.

-

Solution A (For Amine Nucleophiles): If using a neutral amine, the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) can deprotonate the amine, increasing its nucleophilicity.

-

Solution B (For Oxygen or Sulfur Nucleophiles): Ensure complete deprotonation of the alcohol or thiol by using a sufficiently strong base (e.g., NaH, KHMDS) prior to addition to the quinoline substrate.

-

-

Inadequate Reaction Temperature: Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to overcome the activation energy barrier.

-

Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor for product formation and any potential decomposition of starting materials or products. Reactions with amines on similar dichloroquinoline systems often require temperatures ranging from 80 °C to 130 °C.[1]

-

-

Solvent Incompatibility: The choice of solvent is critical for solvating the reactants and facilitating the reaction.

-

Solution: Aprotic polar solvents such as DMF, DMAc, DMSO, or NMP are generally effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). If using a less polar solvent like THF or Dioxane, consider switching to one of these alternatives.

-

Issue 2: Formation of the Wrong Regioisomer (Substitution at C-2 instead of C-4)

You were expecting selective substitution at the C-4 position but are observing the 2-substituted product as the major or a significant byproduct.

Underlying Principle: Regioselectivity in Dichloroquinolines

The C-4 position of the 2,4-dichloroquinoline system is inherently more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. This is a well-documented phenomenon for related 2,4-dichloroquinazolines, where DFT calculations have shown a higher LUMO coefficient at the C-4 carbon, indicating it as the preferred site for nucleophilic attack.[2] Therefore, substitution at C-2 as the major pathway is unusual and suggests specific reaction conditions are influencing the outcome.

Troubleshooting Workflow:

Caption: Diagnostic workflow for addressing C-2 regioselectivity.

Issue 3: Formation of Di-substituted Product

Both the C-2 and C-4 chloro groups are being substituted by the nucleophile, leading to a low yield of the desired mono-substituted product.

Possible Causes & Solutions:

-

Excess Nucleophile: Using a large excess of the nucleophile will drive the reaction towards di-substitution, especially after the first substitution at the more reactive C-4 position.

-

Solution: Carefully control the stoichiometry. Use 1.0-1.2 equivalents of the nucleophile for mono-substitution. A slow addition of the nucleophile to the reaction mixture can also help to maintain a low instantaneous concentration.

-

-

High Reaction Temperature/Long Reaction Time: The conditions required for the first substitution might be harsh enough to promote the second, less favorable substitution at C-2.

-

Solution: Once the C-4 substitution is complete (as monitored by TLC/LC-MS), quench the reaction promptly. If di-substitution is still an issue, try running the reaction at a lower temperature for a longer period.

-

Issue 4: Product Decomposition or Formation of a Hydrolyzed Byproduct (e.g., 5-Bromo-4-chloro-2-quinolone)

You observe the formation of a more polar byproduct, which mass spectrometry suggests is a hydroxylated version of your starting material or product.

Underlying Principle: Hydrolysis of Chloroquinolines

The chloro groups on the quinoline ring can be susceptible to hydrolysis, especially in the presence of water and base at elevated temperatures. This can lead to the formation of the corresponding quinolone or hydroxyquinoline byproducts.[3][4]

Preventative Measures:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Choice of Base: If a base is required, use a non-hydroxide source (e.g., K₂CO₃, Cs₂CO₃, or an organic base). Avoid aqueous workups until the reaction is complete and has cooled to room temperature.

-

Temperature Control: High temperatures can accelerate hydrolysis. If hydrolysis is a persistent issue, attempt the reaction at the lowest effective temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which position, C-2 or C-4, is more reactive on 5-Bromo-2,4-dichloroquinoline for SNAr, and why?

A1: The C-4 position is significantly more reactive towards nucleophilic aromatic substitution. The rationale is primarily electronic. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack. This effect is most pronounced at the ortho (C-2) and para (C-4) positions. The C-4 position, being para to the ring nitrogen, can better stabilize the negative charge of the Meisenheimer intermediate through resonance, making it the kinetically and thermodynamically favored site for attack.[2]

Caption: Favored nucleophilic attack at the C-4 position.

Q2: What is the role of the 5-Bromo substituent in this reaction?

A2: The bromine atom at the C-5 position has two main effects:

-

Electronic Effect: As a halogen, bromine is an electron-withdrawing group via induction. This effect further deactivates the carbocyclic ring for electrophilic substitution but slightly activates the entire quinoline system towards nucleophilic attack.

-

Synthetic Handle: The C-Br bond is a valuable site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), allowing for further diversification of the molecule after the initial nucleophilic substitution at C-4.[5][6]

Q3: My SNAr reaction is not working. Are there alternative methods to form a C-N bond at the C-4 position?

A3: Absolutely. If direct SNAr is proving difficult, especially with less nucleophilic amines or sterically hindered substrates, the Buchwald-Hartwig amination is a powerful alternative.[7][8][9] This palladium-catalyzed cross-coupling reaction is highly versatile for forming C-N bonds.

Table 1: Comparison of SNAr and Buchwald-Hartwig Amination for C-4 Amination

| Feature | SNAr (Thermal) | Buchwald-Hartwig Amination (Catalytic) |

| Mechanism | Addition-Elimination | Oxidative Addition, Reductive Elimination |

| Reagents | Substrate, Nucleophile, Base (optional) | Substrate, Amine, Pd Catalyst, Ligand, Base |

| Temperature | Often high (80-150 °C) | Can often be run at lower temperatures (RT - 100 °C) |

| Substrate Scope | Good for activated systems; can be limited by nucleophilicity | Very broad; tolerates a wide range of amines and aryl halides |

| Key Advantage | Simpler setup, no metal catalyst | High functional group tolerance, milder conditions |

| Common Issues | Side reactions at high temp, requires strong nucleophiles | Catalyst deactivation, ligand screening may be necessary |

Q4: What are the recommended starting conditions for a typical amination at the C-4 position?

A4: Based on protocols for similar dichloroquinoline systems, the following conditions provide a robust starting point.[1]

Table 2: Recommended Starting Conditions for C-4 Amination

| Parameter | Recommended Condition | Notes |

| Solvent | Anhydrous DMF or Dioxane | Aprotic polar solvents are generally preferred. |

| Nucleophile | 1.1 - 1.5 equivalents of amine | An excess can lead to di-substitution. |

| Base | 2.0 equivalents of K₂CO₃ or Cs₂CO₃ | A non-nucleophilic base is crucial. |

| Temperature | 100 °C | Adjust as needed based on reactivity. |

| Atmosphere | Nitrogen or Argon | Important to prevent hydrolysis and oxidation. |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |

Section 3: Experimental Protocols

Protocol 1: General Procedure for SNAr Amination at C-4

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2,4-dichloroquinoline (1.0 equiv.), the desired amine (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous DMF (or another suitable aprotic polar solvent) to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig C-4 Amination

-

To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).[10][11]

-

Add 5-Bromo-2,4-dichloroquinoline (1.0 equiv.) and the amine (1.2 equiv.).

-

Add anhydrous dioxane or toluene as the solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

References

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(21), 4843-4847. [Link]

-

Latyshev, G. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2339-2354. [Link]

-

de Oliveira, B. G., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(1), 134. [Link]

-

Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. (2023). Hydrolysis Reactions. [Link]

-

Wang, D., et al. (2022). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. International Journal of Molecular Sciences, 23(21), 13456. [Link]

-

Lee, J.-H., Park, J.-S., & Cho, C.-G. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic Letters, 4(7), 1171–1173. [Link]

-

YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. figshare.le.ac.uk [figshare.le.ac.uk]

- 11. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2,4-dichloroquinoline and Other Haloquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Haloquinolines in Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1] The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity, tuning photophysical properties, and creating novel molecular architectures. Haloquinolines, particularly those bearing multiple halogen atoms, serve as versatile synthetic intermediates, offering a rich platform for diversification through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2,4-dichloroquinoline, a trifunctionalized building block, against other common haloquinolines. Understanding the nuanced hierarchy of reactivity among its three distinct carbon-halogen bonds is critical for designing selective, efficient, and predictable synthetic routes. We will explore the underlying electronic principles governing this reactivity and provide field-proven experimental protocols to illustrate these concepts in practice.

The Electronic Landscape: Understanding Reactivity in Haloquinolines

The reactivity of a haloquinoline is not merely a function of the halogen's leaving group ability. It is a complex interplay of the halogen's position, the inherent electronic nature of the quinoline ring, and the type of chemical transformation being performed.

-

The Aza-arene Effect: The nitrogen atom in the quinoline ring is strongly electron-withdrawing, which significantly reduces the electron density of the pyridine portion of the heterocycle. This effect is most pronounced at the C2 and C4 positions, rendering them highly electrophilic and thus activated towards attack by nucleophiles. This is the foundational principle behind the high susceptibility of 2- and 4-chloroquinolines to SNAr reactions.

-

Positional Reactivity in Dichloroquinolines: In substrates like 2,4-dichloroquinoline, the C4 position is consistently found to be more reactive towards nucleophilic attack than the C2 position.[2][3] This enhanced reactivity is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4.

-

The Nature of the Halogen: The identity of the halogen atom plays a decisive role, particularly in transition metal-catalyzed reactions.

-

For Nucleophilic Aromatic Substitution (SNAr): The rate of reaction is often more dependent on the electrophilicity of the carbon atom than the C-X bond strength. However, the leaving group ability (F > Cl > Br > I) can still be a factor.

-

For Palladium-Catalyzed Cross-Coupling: The reaction rate is primarily dictated by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[4][5] The established reactivity order for this step is C-I > C-Br > C-OTf > C-Cl .[6][7] This hierarchy is the key to achieving chemoselectivity in polyhalogenated systems.

-

For 5-Bromo-2,4-dichloroquinoline, these principles predict a clear and exploitable differentiation in reactivity: the C5-Br bond is expected to be the most reactive site in cross-coupling reactions, while the C4-Cl bond is the most susceptible to SNAr.

Comparative Reactivity in Action: SNAr vs. Cross-Coupling

The true synthetic utility of 5-Bromo-2,4-dichloroquinoline is realized when its orthogonal reactivity is leveraged. We can selectively functionalize one position while leaving the others intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the primary sites of interest on 5-Bromo-2,4-dichloroquinoline are the C2 and C4 positions. The C5-bromo group, being on the carbocyclic ring, is not activated towards traditional SNAr and remains unreactive. The presence of the electron-withdrawing bromine atom at C5 slightly increases the overall electrophilicity of the ring system, potentially accelerating the substitution at C4 and C2 compared to the parent 2,4-dichloroquinoline.

As established, the C4-Cl is the most labile position for nucleophilic displacement. This allows for the selective introduction of amines, alkoxides, and other nucleophiles. For instance, reacting 4,7-dichloroquinoline with sodium azide results in selective substitution at the C4 position.[8] A similar outcome is expected for 5-Bromo-2,4-dichloroquinoline.

Table 1: Representative Comparison of Reactivity in SNAr

| Haloquinoline | Nucleophile | Key Conditions | Primary Product | Rationale for Selectivity |

| 5-Bromo-2,4-dichloroquinoline | R-NH₂ | Mild base, polar solvent (e.g., EtOH, NMP), 25-80 °C | 5-Bromo-2-chloro-4-(R-amino)quinoline | C4 is the most electrophilic site due to activation by the ring nitrogen. C2-Cl and C5-Br are significantly less reactive under these conditions. |

| 2,4-Dichloroquinazoline | R-NH₂ | Similar to above | 2-Chloro-4-(R-amino)quinazoline | Analogous system where C4 is more reactive than C2.[2][3] |

| 4,7-Dichloroquinoline | NaN₃ | DMF, 65 °C | 4-Azido-7-chloroquinoline | C4 is highly activated; C7 on the carbocyclic ring is unreactive to SNAr.[8] |

| 2-Chloroquinoline | NaOMe | MeOH, reflux | 2-Methoxyquinoline | C2 is activated, but generally requires more forcing conditions than C4 substitution.[9] |

Experimental Protocol: Selective SNAr at the C4-Position

This protocol describes a general procedure for the selective amination of 5-Bromo-2,4-dichloroquinoline at the C4 position.

Materials:

-

5-Bromo-2,4-dichloroquinoline (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Ethanol or N-Methyl-2-pyrrolidone (NMP) (approx. 0.1 M concentration)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Procedure:

-

To a clean, dry reaction vessel, add 5-Bromo-2,4-dichloroquinoline (1.0 equiv) and the chosen solvent.

-

Add the amine (1.1 equiv) followed by DIPEA (1.5 equiv) at room temperature with stirring.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS (typically 2-12 hours).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Bromo-2-chloro-4-aminoquinoline derivative.

Causality and Self-Validation: The use of a mild base like DIPEA is sufficient to scavenge the HCl generated without promoting side reactions. The 1.1 equivalent of the amine ensures complete consumption of the starting material while minimizing di-substitution. Monitoring by TLC/LC-MS provides a clear endpoint, ensuring the reaction is not run unnecessarily long, which could lead to impurity formation. The aqueous workup effectively removes the base and any salts, simplifying the final purification step.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Palladium-Catalyzed Cross-Coupling

This is where the reactivity of 5-Bromo-2,4-dichloroquinoline truly shines, offering exquisite selectivity. The significantly weaker C-Br bond compared to the C-Cl bonds allows for selective cross-coupling at the C5 position.[10] This enables the introduction of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, leaving the two chloro-substituents untouched for subsequent SNAr or further cross-coupling transformations.

Table 2: Representative Comparison of Reactivity in Suzuki-Miyaura Coupling

| Haloquinoline | Boronic Acid | Key Conditions | Primary Product | Rationale for Selectivity |

| 5-Bromo-2,4-dichloroquinoline | Aryl-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °C | 5-Aryl-2,4-dichloroquinoline | Oxidative addition occurs preferentially at the more reactive C-Br bond. C-Cl bonds are unreactive under these conditions.[10] |

| 3-Bromo-2-chloroquinoline | Aryl-B(OH)₂ | Similar to above | 3-Aryl-2-chloroquinoline | C-Br bond is significantly more reactive than the C-Cl bond in Pd-catalyzed coupling. |

| 2,4-Dichloroquinoline | Aryl-B(OH)₂ | Requires harsher conditions, specific ligands (e.g., SPhos), higher temp. | 2-Aryl-4-chloroquinoline or 4-Aryl-2-chloroquinoline | C-Cl bonds are less reactive. Selectivity between C2 and C4 can be ligand/condition dependent but is often challenging. |

| 3,5-Dibromoquinoline | Aryl-B(OH)₂ (1 equiv) | Milder conditions may allow for mono-arylation. Selectivity can be an issue. | Mixture of 3-Aryl-5-bromo and 5-Aryl-3-bromo quinolines | Both C-Br bonds have similar reactivity, potentially leading to mixtures or double addition with excess boronic acid. |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details a reliable method for the selective arylation of 5-Bromo-2,4-dichloroquinoline at the C5-bromo position.

Materials:

-

5-Bromo-2,4-dichloroquinoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

1,4-Dioxane or Toluene/Ethanol mixture

-

Reaction vessel equipped for inert atmosphere operation (e.g., Schlenk flask)

-

Standard workup and purification supplies

Procedure:

-

To a Schlenk flask, add 5-Bromo-2,4-dichloroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (0.03-0.05 equiv).

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Add the degassed organic solvent, followed by the degassed aqueous Na₂CO₃ solution via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-16 hours).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and wash with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the pure 5-Aryl-2,4-dichloroquinoline.

Causality and Self-Validation: The inert atmosphere is critical for the stability and catalytic activity of the Pd(0) species. The biphasic solvent system (organic/aqueous base) is standard for Suzuki couplings, facilitating both the dissolution of reagents and the crucial transmetalation step.[11][12] Using a slight excess of the boronic acid drives the reaction to completion. The final product, having selectively reacted at the C-Br bond, retains the C-Cl bonds, which can be confirmed by mass spectrometry (observing the characteristic isotopic pattern for two chlorine atoms).

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: A Sequential Functionalization Workflow

The distinct reactivity profile of 5-Bromo-2,4-dichloroquinoline allows for a powerful, stepwise synthetic approach to complex quinoline derivatives.

Caption: A sequential functionalization strategy for 5-Bromo-2,4-dichloroquinoline.

This two-step sequence—a Suzuki coupling followed by a nucleophilic aromatic substitution—is a testament to the molecule's versatility. It enables the controlled and regioselective construction of trisubstituted quinolines that would be challenging to access through other methods.

Conclusion